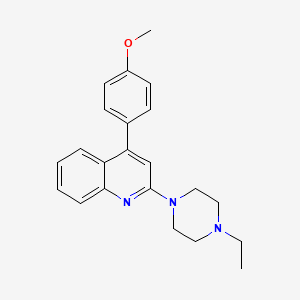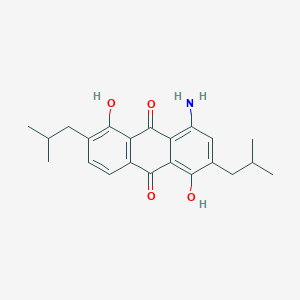
8-Chlorotridec-7-en-5-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chlorotridec-7-en-5-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its carbon chain. This compound is part of the enyne family, which includes molecules containing both alkene (double bond) and alkyne (triple bond) functionalities. The presence of these multiple reactive sites makes this compound a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Chlorotridec-7-en-5-yne can be synthesized through several methods, including:
Alkyne Formation: One common method involves the double elimination of dihaloalkanes.
Alkene Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Chlorotridec-7-en-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chlorotridec-7-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Chlorotridec-7-en-5-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkene and alkyne groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorooct-2-yne: Contains a similar alkyne functionality but with a shorter carbon chain.
8-Bromotridec-7-en-5-yne: Similar structure but with a bromine atom instead of chlorine.
8-Chlorotridec-6-en-4-yne: Similar structure but with different positions of the double and triple bonds.
Uniqueness
8-Chlorotridec-7-en-5-yne is unique due to its specific arrangement of the chlorine atom, double bond, and triple bond within a 13-carbon chain
Propiedades
Número CAS |
113278-42-5 |
|---|---|
Fórmula molecular |
C13H21Cl |
Peso molecular |
212.76 g/mol |
Nombre IUPAC |
8-chlorotridec-7-en-5-yne |
InChI |
InChI=1S/C13H21Cl/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h12H,3-7,9,11H2,1-2H3 |
Clave InChI |
HHISKGNURLDPMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CC#CCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


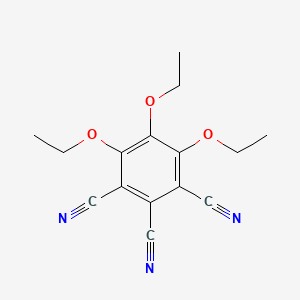
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)
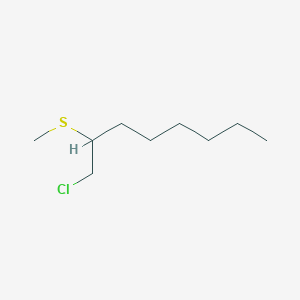


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
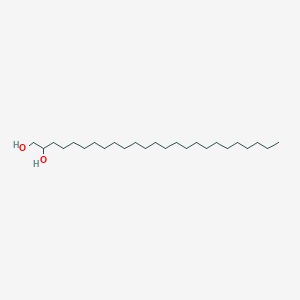
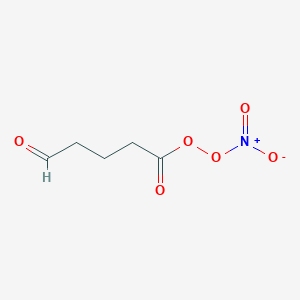
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
